molecular formula C20H18O3 B6380440 4-(2-Benzyloxyphenyl)-2-methoxyphenol CAS No. 1261949-90-9

4-(2-Benzyloxyphenyl)-2-methoxyphenol

Cat. No.: B6380440
CAS No.: 1261949-90-9
M. Wt: 306.4 g/mol
InChI Key: DMRMKKWLNGFVHU-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-methoxyphenol is a phenolic chemical compound of interest in organic synthesis and materials science research. This molecule features a methoxyphenol scaffold, a structure present in various biologically active natural products and synthetic analogs studied for their diverse properties . The benzyloxy group attached to the phenol ring offers a protected phenolic functionality, making this compound a potential synthetic intermediate or building block for constructing more complex organic molecules, such as ligands or pharmaceuticals. Researchers may utilize this compound in the development of novel Schiff base ligands, given that similar methoxyphenol structures are known to form complexes with metal ions . Its structure suggests potential application in the synthesis of compounds for investigating antioxidant pathways or for use in polymer and material chemistry due to the aromatic and ether functionalities present. The compound is provided as a high-purity solid for research purposes. Handle with care in a well-ventilated laboratory setting, using appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methoxy-4-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-22-20-13-16(11-12-18(20)21)17-9-5-6-10-19(17)23-14-15-7-3-2-4-8-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMKKWLNGFVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685793
Record name 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-90-9
Record name 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-methoxyphenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-methoxyphenol involves its interaction with molecular targets and pathways within biological systems. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The benzyloxy and methoxy groups contribute to the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins and cell membranes .

Comparison with Similar Compounds

Structural and Functional Variations

The pharmacological and physicochemical properties of 2-methoxyphenol derivatives are heavily dependent on their substituents. Below is a comparison of key analogs:

Pharmacological Activity Insights

  • Analgesic Activity: The carboximidoyl derivative (4-[N-(4-hydroxyphenyl)carboximidoyl]-2-methoxyphenol) demonstrated a higher molecular docking score than paracetamol, suggesting stronger binding affinity to pain receptors. However, in vivo studies showed only marginally better efficacy, highlighting the need for toxicity studies .
  • Antibacterial and Anticancer Potential: 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol, identified in Nitraria roborowskii seeds, inhibited NIH/3T3 fibroblast growth at concentrations >50 µg/mL . Its propenyl group may enhance membrane penetration, contributing to antimicrobial activity in plant extracts .
  • Hydroxypropenyl Group: Enhances hydrogen-bonding capacity, favoring antioxidant and enzyme-inhibitory effects . Halogenated Groups (e.g., Bromophenyl): Improve structural stability and binding specificity in antibiotic candidates .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Benzyloxyphenyl)-2-methoxyphenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example:

  • Step 1: Protection of the hydroxyl group on 2-methoxyphenol using benzyl bromide under basic conditions (e.g., NaH in anhydrous DMF) to form 2-methoxy-4-benzyloxyphenol.
  • Step 2: Coupling with a substituted phenyl moiety via Ullmann or Suzuki-Miyaura cross-coupling reactions. Pd(PPh₃)₄ and CuI are common catalysts for such transformations .
  • Optimization: Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. Monitor progress via TLC or HPLC with UV detection at 254 nm. Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the structural characterization of this compound validated?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR: ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and benzyloxy linkages (δ ~5.1 ppm for -OCH₂Ph) .
  • X-ray Crystallography: Single-crystal XRD analysis (e.g., using a Bruker SMART CCD diffractometer with MoKα radiation) confirms bond lengths, angles, and hydrogen-bonding networks. For example, similar compounds exhibit C-O bond lengths of ~1.36 Å and dihedral angles <10° between aromatic rings .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 331.1443 for C₂₁H₁₈O₃) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer: Stability is influenced by:

  • Light and Oxygen: Store in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the phenolic -OH group.
  • pH Sensitivity: Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the benzyl ether or methoxy groups .
  • Thermal Stability: DSC/TGA analysis shows decomposition above 200°C. Short-term storage at 4°C is recommended for aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Assay Conditions: Standardize protocols (e.g., DPPH radical scavenging at 517 nm vs. ORAC assays) and control for pH, solvent polarity, and incubation time .
  • Structural Analogues: Compare activity with derivatives lacking the benzyloxy group (e.g., 2-methoxyphenol) to isolate the role of substituents .
  • Cell Line Specificity: Perform dose-response curves across multiple cell lines (e.g., HEK-293 vs. HepG2) to assess tissue-dependent effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholinesterase (AChE) or COX-2. The methoxyphenyl group often occupies hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .
  • MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability or toxicity .

Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?

Methodological Answer:

  • Chiral Catalysts: Employ asymmetric catalysis (e.g., BINOL-derived ligands) during coupling steps to induce chirality .
  • Chiral HPLC: Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify purity .
  • Circular Dichroism (CD): Confirm absolute configuration via CD spectra in the 200–300 nm range, comparing to known standards .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Solvent Selection: Screen solvents (e.g., EtOH, DMSO, or mixed solvents) using the vapor diffusion method. Polar solvents often promote crystal growth .
  • Temperature Gradients: Gradual cooling (0.5°C/hour) from 50°C to 4°C enhances nucleation.
  • Crystal Twinning: Address via iterative refinement in SHELXL (TWIN/BASF commands) or by seeding with microcrystals .

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